molecular formula C14H13BrO B1450598 4-Bromo-2'-ethoxybiphenyl CAS No. 1443352-08-6

4-Bromo-2'-ethoxybiphenyl

Cat. No.: B1450598
CAS No.: 1443352-08-6
M. Wt: 277.16 g/mol
InChI Key: TXAMWIOBPWCGJT-UHFFFAOYSA-N
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Description

4-Bromo-2’-ethoxybiphenyl is an organic compound with the molecular formula C14H13BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the 4-position and an ethoxy group at the 2’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2’-ethoxybiphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a brominated biphenyl derivative with an ethoxy-substituted phenylboronic acid under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of 4-Bromo-2’-ethoxybiphenyl may involve similar coupling reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2’-ethoxybiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding biphenyl derivative without the bromine substituent.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of 4-amino-2’-ethoxybiphenyl or 4-thio-2’-ethoxybiphenyl.

    Oxidation: Formation of 4-bromo-2’-ethoxybenzaldehyde or 4-bromo-2’-ethoxybenzoic acid.

    Reduction: Formation of 2’-ethoxybiphenyl.

Scientific Research Applications

4-Bromo-2’-ethoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2’-ethoxybiphenyl in various applications depends on its chemical reactivity and interactions with other molecules. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to develop new materials with specific optical and electronic characteristics .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2’-methoxybiphenyl: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Bromo-2’-hydroxybiphenyl: Similar structure but with a hydroxy group instead of an ethoxy group.

    4-Bromo-2’-methylbiphenyl: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

4-Bromo-2’-ethoxybiphenyl is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to its analogs. This makes it particularly useful in specific synthetic applications and materials science research .

Properties

IUPAC Name

1-bromo-4-(2-ethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-2-16-14-6-4-3-5-13(14)11-7-9-12(15)10-8-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAMWIOBPWCGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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